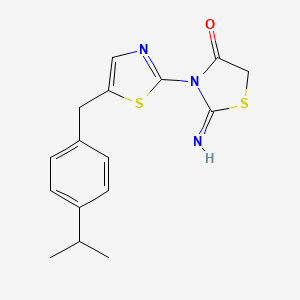

2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-イミノ-3-(5-(4-イソプロピルベンジル)チアゾール-2-イル)チアゾリジン-4-オンは、チアゾリジンオンファミリーに属する複素環式化合物です。チアゾリジンオンは、抗菌、抗真菌、抗炎症、抗がん作用など、多様な生物活性で知られています。この化合物の独特な構造は、チアゾール環とチアゾリジンオン部分を特徴としており、生物活性分子としての可能性に貢献しています。

準備方法

合成経路と反応条件

2-イミノ-3-(5-(4-イソプロピルベンジル)チアゾール-2-イル)チアゾリジン-4-オンの合成は、通常、2-クロロアセトアミド-4-アリールチアゾールとチオシアン酸カリウムをアセトン中で還流する反応により行われます。この方法は、求核置換反応を通じて目的のチアゾリジンオン誘導体を生成します 。反応条件は、最終生成物の高収率と純度を得るために重要です。

工業生産方法

この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチには、ラボ規模の合成手順のスケールアップが含まれます。これには、反応条件の最適化、工業グレードの試薬の使用、効率と収率を高めるための連続フロー反応器の使用が含まれます。

化学反応の分析

反応の種類

2-イミノ-3-(5-(4-イソプロピルベンジル)チアゾール-2-イル)チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実施できます。

置換: チアゾール環は、特に窒素と硫黄の位置で置換反応を可能にします。

一般的な試薬と条件

酸化: 酸性媒体中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩基の存在下でのハロゲン化試薬。

生成される主要な生成物

酸化: 官能基が変化した酸化誘導体。

還元: 水素化された結合を持つ還元型。

置換: さまざまな官能基を持つ置換チアゾリジンオン誘導体。

科学的研究の応用

化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。

生物学: 顕著な抗真菌および抗菌活性があります.

医学: 感染症や炎症性疾患の治療のための潜在的な治療薬です。

産業: 農薬や医薬品の開発に利用されます。

作用機序

2-イミノ-3-(5-(4-イソプロピルベンジル)チアゾール-2-イル)チアゾリジン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。チアゾール環とチアゾリジンオン部分は、酵素やタンパク質に結合し、その活性を阻害することができます。 この相互作用は、重要な生物学的経路を乱し、化合物の生物活性効果につながります .

類似の化合物との比較

類似の化合物

2-イミノ-3-(4-アリールチアゾール-2-イル)チアゾリジン-4-オン: これらの化合物は、同様のコア構造を共有していますが、チアゾール環の置換基が異なります.

チアゾリジン-4-オン: 多様な生物活性を持つ、より広範な化合物のクラスです。

独自性

2-イミノ-3-(5-(4-イソプロピルベンジル)チアゾール-2-イル)チアゾリジン-4-オンは、イソプロピルベンジル基の存在により、その生物活性と特異性が向上しているため、独特です。この構造的特徴は、他のチアゾリジンオン誘導体と区別し、治療薬としての可能性に貢献しています。

類似化合物との比較

Similar Compounds

2-Imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones: These compounds share a similar core structure but differ in the substituents on the thiazole ring.

Thiazolidin-4-ones: A broader class of compounds with diverse biological activities.

Uniqueness

2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one is unique due to the presence of the isopropylbenzyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiazolidinone derivatives and contributes to its potential as a therapeutic agent.

生物活性

2-Imino-3-(5-(4-isopropylbenzyl)thiazol-2-yl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This compound belongs to a class of thiazole and thiazolidinone derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidinone derivatives, including the compound . A notable study demonstrated that certain thiazolidinone derivatives exhibited significant inhibitory activity against SARS-CoV-2 protease, with IC50 values as low as 0.01 μM. This suggests that compounds structurally similar to this compound may also possess comparable antiviral properties .

Table 1: Antiviral Activity of Thiazolidinone Derivatives

| Compound | Target Virus | IC50 (μM) |

|---|---|---|

| k3 | SARS-CoV-2 Protease | 0.01 |

| c1 | SARS-CoV-2 Protease | 0.736 |

| n2 | SARS-CoV-2 Protease | 9.984 |

Anti-inflammatory Activity

Thiazolidinone derivatives have also been evaluated for their anti-inflammatory effects. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Compounds derived from thiazolidinones demonstrated selective COX-2 inhibition with low IC50 values, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Thiazolidinone Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 5d | COX-2 | 23.08 |

| 5e | COX-2 | 38.46 |

The mechanism by which thiazolidinone derivatives exert their biological effects is multifaceted. For antiviral activity, these compounds may inhibit viral replication through interaction with viral proteases or other essential viral proteins. The presence of the thiazolidinone ring appears to mimic amino acid residues crucial for enzyme-substrate interactions, enhancing binding affinity and efficacy .

For anti-inflammatory effects, these compounds likely inhibit the COX pathway, reducing the synthesis of pro-inflammatory mediators such as prostaglandins. The structural modifications around the thiazole and thiazolidinone rings contribute to their selectivity and potency against specific COX isoforms .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- SARS-CoV-2 Inhibition : A study assessed various thiazolidinones for their ability to inhibit SARS-CoV-2 protease, finding that certain derivatives significantly reduced viral replication in vitro while maintaining acceptable levels of cellular viability .

- Inflammation Models : In vivo studies demonstrated that thiazolidinone derivatives significantly reduced inflammation in animal models subjected to phlogistic agents, showcasing their therapeutic potential in treating inflammatory diseases .

特性

分子式 |

C16H17N3OS2 |

|---|---|

分子量 |

331.5 g/mol |

IUPAC名 |

2-imino-3-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H17N3OS2/c1-10(2)12-5-3-11(4-6-12)7-13-8-18-16(22-13)19-14(20)9-21-15(19)17/h3-6,8,10,17H,7,9H2,1-2H3 |

InChIキー |

VQPBWXAVYPHCKY-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)CSC3=N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。